molecular formula C22H23NO5 B2392206 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one CAS No. 903851-24-1

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one

Cat. No.: B2392206
CAS No.: 903851-24-1
M. Wt: 381.428
InChI Key: NRHGDOIQXBULPO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenyl group at the 3-position, a morpholin-4-ylethoxy group at the 7-position, and a chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, 2-morpholinoethanol, and a suitable chromen-4-one precursor.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with the chromen-4-one precursor under basic conditions to form an intermediate.

    Etherification: The intermediate is then subjected to etherification with 2-morpholinoethanol in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a tool for probing biological processes.

    Material Science: It is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industry: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)chromen-4-one: Lacks the morpholin-4-ylethoxy group, resulting in different chemical properties and biological activities.

    7-(2-Morpholin-4-ylethoxy)chromen-4-one: Lacks the methoxyphenyl group, leading to variations in reactivity and application potential.

Uniqueness

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one is unique due to the combination of the methoxyphenyl and morpholin-4-ylethoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-25-17-4-2-16(3-5-17)20-15-28-21-14-18(6-7-19(21)22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHGDOIQXBULPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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